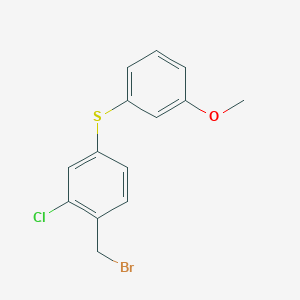
(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane is an organosulfur compound characterized by the presence of a bromomethyl group, a chlorophenyl group, and a methoxyphenyl group attached to a sulfane (sulfur) atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(bromomethyl)-3-chlorobenzene and 3-methoxybenzenethiol.
Formation of Sulfane Linkage: The key step involves the formation of the sulfane linkage between the two aromatic rings. This can be achieved through a nucleophilic substitution reaction, where the thiol group of 3-methoxybenzenethiol attacks the bromomethyl group of 4-(bromomethyl)-3-chlorobenzene.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Chemistry:
Organic Synthesis: this compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating the formation of carbon-sulfur bonds.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study the function of sulfur-containing biomolecules.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes that interact with sulfur-containing substrates.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry:
Material Science: this compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
作用機序
The mechanism of action of (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors through its sulfur-containing functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific target and context.
類似化合物との比較
(4-(Bromomethyl)-3-chlorophenyl)(3-hydroxyphenyl)sulfane: Similar structure but with a hydroxy group instead of a methoxy group.
(4-(Bromomethyl)-3-chlorophenyl)(3-aminophenyl)sulfane: Similar structure but with an amino group instead of a methoxy group.
(4-(Bromomethyl)-3-chlorophenyl)(3-nitrophenyl)sulfane: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs with different substituents.
特性
分子式 |
C14H12BrClOS |
|---|---|
分子量 |
343.7 g/mol |
IUPAC名 |
1-(bromomethyl)-2-chloro-4-(3-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H12BrClOS/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-15)14(16)8-13/h2-8H,9H2,1H3 |
InChIキー |
PNTSHFBRUJGBDE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


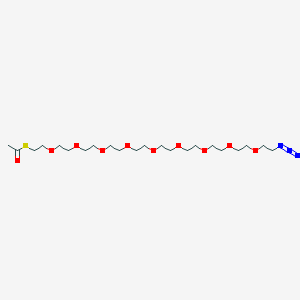
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)

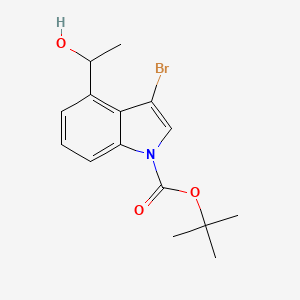
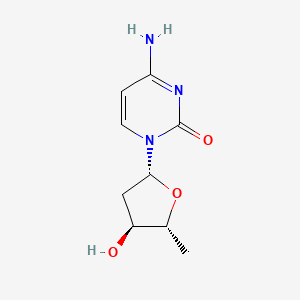
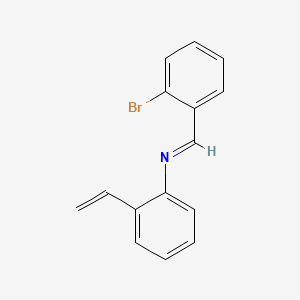

![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
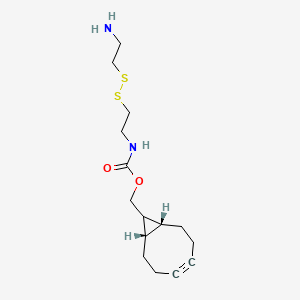
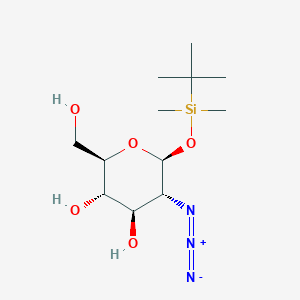
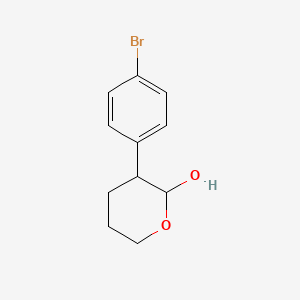
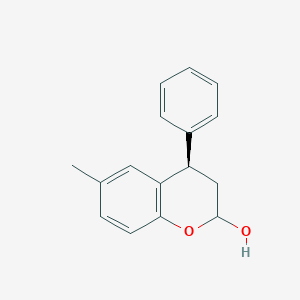
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)

